1-(2,2,2-Trifluoroethoxy)butan-2-amine
Description
1-(2,2,2-Trifluoroethoxy)butan-2-amine is an aliphatic amine derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent on the first carbon of a butan-2-amine backbone. The compound’s molecular formula is C₆H₁₂F₃NO, with a molecular weight of 195.16 g/mol (calculated).
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxy)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-2-5(10)3-11-4-6(7,8)9/h5H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGKXRMUFJDQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethoxy)butan-2-amine typically involves the reaction of 2-butanamine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethoxy)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(2,2,2-Trifluoroethoxy)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)butan-2-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Aliphatic vs. Aromatic Trifluoroethoxy Amines
- This compound and its branched analog (3-methyl variant) exhibit higher flexibility and lower steric hindrance compared to aromatic analogs like 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine. This flexibility may enhance solubility in nonpolar solvents but reduce metabolic stability .
- Aromatic analogs (e.g., C₁₀H₁₂F₃NO) benefit from π-π stacking interactions due to the benzene ring, which could improve binding affinity in receptor-targeted drug design. However, their larger molecular weight (~219 g/mol) may limit bioavailability .
Electronic Effects
Commercial and Research Status
- The target compound and its analogs show minimal commercial traction, with many listed as discontinued or available only through specialized suppliers (e.g., Enamine, CymitQuimica) .
Biological Activity
1-(2,2,2-Trifluoroethoxy)butan-2-amine is an organic compound featuring a trifluoroethoxy group attached to a butan-2-amine backbone. Its molecular formula is , indicating the presence of three fluorine atoms, which contribute to its unique chemical properties and potential biological activities. This compound is gaining attention in medicinal chemistry due to its fluorinated moiety, which can enhance biological activity and stability.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Butan-2-amine Backbone : An amine functional group located on the second carbon.
- Trifluoroethoxy Group : A trifluoromethyl group that enhances lipophilicity and may influence receptor interactions.
Pharmacological Potential
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties. The trifluoromethyl group can influence the binding affinity of drugs to biological targets, potentially leading to increased efficacy or altered metabolic stability. Studies on similar compounds have shown that fluorinated derivatives can enhance anti-inflammatory and analgesic activities.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated various fluorinated compounds for their antimicrobial properties. While specific data on this compound is limited, related compounds with similar structures have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans .
- Toxicity Profiles : Toxicological assessments are crucial for understanding the safety of new compounds. Preliminary studies suggest that derivatives with trifluoromethyl groups can exhibit low toxicity in vitro, indicating potential for therapeutic use without significant adverse effects .
- In Silico Studies : Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may effectively bind to receptors involved in inflammation and pain pathways, supporting its potential use in pain management therapies .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Trifluoroethoxy group on butan-2-amine | Potential anti-inflammatory activity |
| Sec-butylamine | Basic amine structure without fluorination | Moderate antimicrobial activity |
| 4-(2,2,2-Trifluoroethoxy)butan-1-amine | Trifluoroethoxy at different position | Used in proteomics research |
| n-Methylbutan-2-amine | Methyl substitution on butane chain | Lacks trifluoromethyl functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
